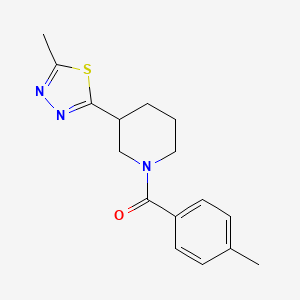

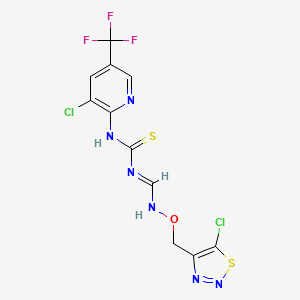

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of semi/thiosemicarbazide and sodium acetate, followed by the addition of substituted aldehydes . Systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of the superior derivative compound .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, the molecular weight of 3- [ (5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is 215.3 g/mol .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiadiazole derivatives, including compounds similar to the one , have been studied for their potential anticancer effects . For instance, certain analogues have shown comparable efficacy to doxorubicin, a common chemotherapy drug, in cytotoxicity screening studies .

Antimicrobial Activity

These compounds have also demonstrated significant antimicrobial activity. In one study, certain derivatives were found to have potent activity against selective strains of microbes . Another research found that four compounds outperformed others in terms of antimicrobial activity against E. coli, B. mycoides, and C. albicans .

Antioxidant Potential

Thiadiazole derivatives have been investigated for their antioxidant potential. In one study, the antioxidant evaluation was performed using the DPPH assay, and the results revealed that one of the analogues was the most potent derivative when compared with the positive control, ascorbic acid .

Antiasthmatic Agent

Piperidine derivatives, which are part of the structure of the compound , have been studied as potential antiasthmatic agents .

Synthesis of Other Compounds

The compound can also be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 1,3,4-thiadiazole derivatives .

Industrial Applications

Beyond their potential medicinal uses, these compounds also have industrial applications due to their chemical reactivities .

Wirkmechanismus

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been reported to have a broad range of biological activities .

Mode of Action

Compounds with a 1,3,4-thiadiazole moiety are known to interact with their targets, leading to various changes .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways .

Result of Action

Similar compounds have been reported to have various biological activities .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their structure-activity relationships, the development of new synthesis methods, and the investigation of their mechanisms of action . There is also interest in developing new derivatives with improved pharmacological properties .

Eigenschaften

IUPAC Name |

(4-methylphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-11-5-7-13(8-6-11)16(20)19-9-3-4-14(10-19)15-18-17-12(2)21-15/h5-8,14H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWVDIYHPJWJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B2560316.png)

![1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560320.png)

![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)

![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)